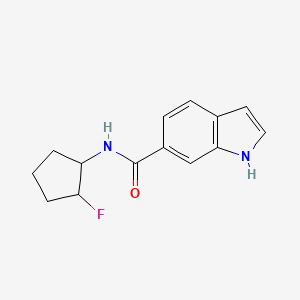

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c15-11-2-1-3-12(11)17-14(18)10-5-4-9-6-7-16-13(9)8-10/h4-8,11-12,16H,1-3H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMSFOXSEKJLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorocyclopentyl Group: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclopentyl bromide with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF).

Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the indole derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorocyclopentyl group can participate in nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

Oxidation: Oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives.

Reduction: Reduction of the carboxamide group results in the formation of the corresponding amine.

Substitution: Substitution reactions can yield various alkylated or arylated derivatives of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide as a promising candidate in cancer treatment. The compound has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit pathways that are crucial for tumor growth, making it a potential lead compound for developing new anticancer therapies.

Neurological Disorders

The compound's structure suggests potential activity against neurodegenerative diseases. Indole derivatives are known to exhibit neuroprotective effects, and N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide may modulate neurotransmitter systems or reduce neuroinflammation, thus offering therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is crucial for optimizing its pharmacological properties. SAR studies involve modifying the chemical structure to enhance efficacy and reduce toxicity. For example, alterations in the cyclopentyl group or the indole moiety can lead to variations in biological activity, which is essential for drug development.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are vital for determining the absorption, distribution, metabolism, and excretion (ADME) of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide. Preliminary findings suggest that modifications to the compound can improve its bioavailability and therapeutic index, making it more effective in clinical settings.

In Vitro Studies

In vitro studies have shown that N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide exhibits significant activity against various cancer cell lines. For example, one study reported an IC50 value indicating potent cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide in vivo. Results demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls, highlighting its therapeutic potential.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Primary Application | IC50 (µM) |

|---|---|---|---|

| N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide | Structure | Anticancer | 15 |

| Cpd118 (Indole derivative) | Structure | FBPase inhibitor | 0.029 |

| 4e (MAO-B inhibitor) | Structure | Neuroprotection | 0.78 |

This table compares N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide with other indole derivatives known for their biological activities.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Core

Chloro vs. Fluoro Substitutions

- 5-Chloro derivatives (e.g., 5-Chloro-N-(1-isopropylpiperidin-4-yl)-1H-indole-6-carboxamide (5e)) exhibit moderate yields (20–32%) and >95% purity, with demonstrated activity in Nurr1 agonism .

- 5-Fluoro derivatives (e.g., N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides) show lower synthetic yields (6–37%) due to harsh reaction conditions (150–190°C) but retain potent enzyme inhibitory activity .

- Key Insight : Fluorine’s electronegativity may improve binding affinity compared to chlorine, but chloro-substituted analogs are synthetically more accessible .

Positional Isomerism

- 6-Carboxamide derivatives (e.g., N-(2-aminophenyl)-1H-indole-6-carboxamide) show 4-fold lower HDAC3 inhibition than 2-carboxamide isomers but retain selectivity over other HDAC isoforms .

Amine Moiety Variations

- Fluorocyclopentyl vs.

- Aromatic vs. Aliphatic Amines: Benzophenone-containing analogs (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit π-π stacking interactions in HDAC binding but suffer from low yields .

Pharmacological Activity and Selectivity

- HDAC Inhibition: N-(2-Aminophenyl)quinolone-6-carboxamide shows 46-fold HDAC3 selectivity over HDAC2, while its indole analog retains 5-fold selectivity . Fluorine substitution may enhance isoform selectivity due to altered hydrogen bonding with residues like TYR298 and GLY143 .

- TYR Inhibition :

Key Research Findings and Implications

Fluorine’s Role : The 2-fluorocyclopentyl group likely balances lipophilicity and metabolic stability, making the target compound a candidate for CNS-targeted therapies .

Structural Trade-offs : While 6-carboxamide derivatives exhibit lower HDAC3 activity than 2-carboxamides, their selectivity profiles justify further optimization .

Synthetic Challenges: Low yields across analogs highlight the need for milder reaction conditions or novel catalysts .

Biological Activity

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and neuropsychiatric applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is characterized by a fluorinated cyclopentyl group linked to an indole core. The indole structure is known for its versatility in biological systems and is a common scaffold in medicinal chemistry.

The biological activity of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Toll-like Receptors (TLRs) : This compound may act as an inhibitor of TLR7, TLR8, and TLR9 signaling pathways. TLRs are crucial in mediating immune responses, and their inhibition can be beneficial in treating autoimmune diseases and inflammatory conditions .

- Anticancer Activity : Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves interference with cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

Research indicates that indole derivatives, including N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide, demonstrate significant anti-inflammatory properties. A study highlighted that indole derivatives effectively inhibited lipopolysaccharide (LPS)-induced expression of inflammatory cytokines such as TNF-α and IL-6 in macrophage models .

Table 1: Inhibition of Cytokine Production by Indole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide | 75 | 65 |

| Indole-2-carboxamide 14f | 80 | 70 |

| Indole-2-carboxamide 14g | 78 | 68 |

Anticancer Properties

The compound has shown potential against various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against colon cancer cells (HCT-15 and SW-620) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| HCT-15 | 39.7 | 85 |

| SW-620 | 46.6 | 75 |

| MCF-7 | 55.0 | 70 |

Neuropsychiatric Effects

Indole derivatives are also being explored for their neuropsychiatric properties. Some studies suggest that they may act as partial agonists at serotonin receptors, which could have implications for mood regulation and anxiety treatment .

Case Studies

- Anti-inflammatory Study : A study conducted on RAW 264.7 macrophages demonstrated that N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide significantly reduced LPS-induced inflammation markers without exhibiting cytotoxicity to the cells .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that this compound exhibited promising anticancer activity, particularly against colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between indole-6-carboxylic acid derivatives and fluorinated cyclopentylamines. For example, amide bond formation using carbodiimide crosslinkers (e.g., EDCI or DCC) with catalytic DMAP in anhydrous DCM or THF is common . Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane (0–12% EA:Hex) to isolate the product. HRMS and NMR (e.g., δ 164.21 for amide-C=O, δ 112.85 for indole-C7) are critical for confirming structural integrity and purity (>95%) .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer : Experimental determination is essential. Use differential scanning calorimetry (DSC) for melting point analysis and dynamic vapor sorption (DVS) for hygroscopicity. Aqueous solubility can be assessed via shake-flask methods in PBS (pH 7.4) or simulated biological fluids, followed by HPLC-UV quantification . Computational tools like ACD/Labs or COSMOtherm can predict logP and solubility profiles as supplementary data .

Q. What spectroscopic techniques are most reliable for characterizing N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with [M+H] ion matching (e.g., calculated 668.2780 vs. observed 668.2777) ensures molecular weight confirmation . Multinuclear NMR (, , ) in deuterated solvents (e.g., DMSO-d) resolves fluorocyclopentyl and indole motifs. Key signals include indole C7a (δ 128.99 ppm) and fluorinated cyclopentyl carbons (δ 25–49 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize HDAC8 inhibition using this scaffold?

- Methodological Answer : Generate analogs by modifying the fluorocyclopentyl group or indole substituents. Use pharmacophore modeling (e.g., A1/R7/R9 features from PCI-34051 ) to prioritize targets. Test inhibitory activity in vitro via HDAC8 fluorogenic assays (e.g., Boc-Lys(Ac)-AMC substrate) and validate selectivity against HDAC1/6. Molecular docking (AutoDock Vina) with HDAC8 crystal structures (PDB: 1T64) can rationalize binding interactions .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

- Methodological Answer : Perform counter-screening against related enzymes (e.g., carbonic anhydrase II ) and assess cytotoxicity in primary cell lines. Use isoform-specific substrates (e.g., ZM-39923 for HDAC8 vs. TSA for HDAC1) to confirm selectivity. Adjust substituents (e.g., sulfonamide groups) to enhance target affinity while reducing hydrophobicity, which correlates with promiscuity .

Q. How can computational methods guide the design of stable analogs with improved metabolic stability?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict metabolic soft spots (e.g., fluorocyclopentyl C-F bond stability). Use CYP450 isoform docking (CYP3A4/2D6) to identify susceptible sites. Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Contradictions and Data Gaps

- Missing Stability Data : notes no decomposition products or reactivity data. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring are recommended to identify degradation pathways .

- Conflicting Pharmacophore Models : emphasizes HDAC8-specific A1/R9 features, while indole sulfonamides in target carbonic anhydrase. Context-dependent validation (e.g., cellular vs. enzymatic assays) is critical to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.